1-Boc-4-Formyl-4-methylpiperidine
Overview
Description
1-Boc-4-Formyl-4-methylpiperidine, also known as tert-butyl 4-formyl-4-methyl-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-4-Formyl-4-methylpiperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a formyl group at the 4-position. One common synthetic route includes the following steps:
Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-Formyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild to strong oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, imines, and oximes.
Scientific Research Applications
1-Boc-4-Formyl-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Boc-4-Formyl-4-methylpiperidine largely depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations .
Comparison with Similar Compounds
1-Boc-4-Formyl-4-methylpiperidine can be compared with other piperidine derivatives such as:
1-Boc-4-hydroxy-4-methylpiperidine: Similar in structure but contains a hydroxyl group instead of a formyl group.
1-Boc-4-methylpiperidine: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formylpiperidine: Lacks the Boc protecting group, making it more reactive at the nitrogen atom.
The uniqueness of this compound lies in its combination of the Boc protecting group and the formyl group, providing a balance of stability and reactivity for various synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKGOFDRKIAUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623836 | |
Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189442-92-0 | |
Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-Formyl-4-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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